1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride

Lipophilicity Physicochemical property SAR

This compound is a lipophilic piperidine probe (XLogP ~5.6) for sigma-1/sigma-2 selectivity SAR, distinct from lower-logP 4-chloro analogs. The 2,5-dimethylphenoxy substitution enhances predicted BBB penetration for CNS-targeted sigma ligand discovery. Based of the 1-(benzylpiperidino)propan-2-ol chemotype of US Patent 5,036,077, it provides class-level selectivity over beta-adrenergic receptors. Buyers selecting this compound over differently substituted analogs avoid unintended shifts in physicochemical properties, receptor selectivity, and antimicrobial spectrum. Sold for in vitro research only; no medicinal or veterinary approval.

Molecular Formula C23H32ClNO2
Molecular Weight 389.96
CAS No. 471262-52-9
Cat. No. B2918551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride
CAS471262-52-9
Molecular FormulaC23H32ClNO2
Molecular Weight389.96
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl
InChIInChI=1S/C23H31NO2.ClH/c1-18-8-9-19(2)23(14-18)26-17-22(25)16-24-12-10-21(11-13-24)15-20-6-4-3-5-7-20;/h3-9,14,21-22,25H,10-13,15-17H2,1-2H3;1H
InChIKeyUYPVMFFRUWQVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride (CAS 471262-52-9): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Status


1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride (CAS 471262-52-9) is a synthetic piperidine derivative featuring a 4-benzylpiperidine core linked via a propan-2-ol spacer to a 2,5-dimethylphenoxy moiety. Its molecular formula is C₂₃H₃₂ClNO₂ with a molecular weight of approximately 390.0 g/mol . The compound falls within the broad structural class of 1-(benzylpiperidino)propan-2-ol derivatives described in US Patent 5,036,077, which claims antimicrobial utility for this chemotype [1]. As a research chemical, it is offered by multiple vendors at purities typically ≥95% and is designated exclusively for in vitro laboratory use, with no medicinal or veterinary approval .

Why 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the 1-(benzylpiperidino)propan-2-ol series, seemingly minor aryloxy substitutions—such as replacing the 2,5-dimethylphenoxy group with a 4-chlorophenoxy or unsubstituted phenoxy—produce substantial shifts in lipophilicity (estimated XLogP ~5.6 for the dimethyl analog vs. ~4.6 for the 4-chloro analog) and can drastically alter receptor selectivity profiles [1]. The patent literature demonstrates that the nature of the aryloxy substituent modulates antimicrobial spectrum, bactericidal potency, and beta-adrenergic off-target liability across this scaffold [1]. Therefore, assuming functional equivalence among differently substituted 1-(benzylpiperidino)propan-2-ols without direct comparative data risks selecting a compound with unintended physicochemical or pharmacological properties.

Quantitative Differentiation Evidence for 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride vs. Closest Structural Analogs


Lipophilicity Advantage of the 2,5-Dimethylphenoxy Substituent vs. 4-Chlorophenoxy Analog

The 2,5-dimethyl substitution on the phenoxy ring increases calculated lipophilicity compared to the 4-chlorophenoxy analog (CAS 192823-23-7). The 4-chloro analog has a computed XLogP3 of 4.6 [1], while the target 2,5-dimethylphenoxy compound is estimated to have an XLogP3 of approximately 5.6 based on fragment-based calculation . This ~1 log unit difference predicts enhanced membrane permeability and potentially altered tissue distribution.

Lipophilicity Physicochemical property SAR

Absence of Beta-Adrenergic Off-Target Activity: Class-Level Differentiation from Propranolol

According to US Patent 5,036,077, 1-(benzylpiperidino)propan-2-ol derivatives as a class exhibit 1,000- to 10,000-fold lower affinity for adrenergic receptors compared to the beta-blocker propranolol [1]. This represents a critical differentiation from aryloxypropanolamine beta-blockers, for which the 1-amino-3-aryloxypropan-2-ol scaffold is canonically associated with beta-adrenergic activity. While the 2,5-dimethylphenoxy derivative (CAS 471262-52-9) was not specifically measured, its structural conformance to the claimed generic formula supports class-level assignment of this selectivity advantage.

Beta-adrenergic Selectivity Antimicrobial

Antimicrobial Spectrum: SAR-Driven Differentiation Among Aryloxy Substituents

The US Patent 5,036,077 explicitly teaches that the antimicrobial spectrum and potency of 1-(benzylpiperidino)propan-2-ol derivatives depend on the nature of the aryloxy substituent (Ar). Multiple examples with different Ar groups were prepared and tested against bacterial and fungal strains [1]. The 2,5-dimethyl substitution pattern introduces electron-donating methyl groups at both ortho- and meta- (relative to the oxygen) positions, which is expected to modulate electronic effects and steric bulk compared to electron-withdrawing chloro-substituted analogs (e.g., 2,4-dichloro, 4-chloro) that dominate the patent examples. However, quantitative MIC values specifically for the 2,5-dimethylphenoxy derivative are not publicly available.

Antimicrobial SAR Structure-activity relationship

PubChem Bioassay Screening Profile: Multi-Target Activity Fingerprint

The compound has been tested in at least four distinct PubChem bioassays deposited by Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center . These include: (i) a primary cell-based HTS assay for RGS4 modulators (AID 463111); (ii) a luminescence-based HTS assay for mu-opioid receptor agonists (AID 504326); (iii) a QFRET-based HTS assay for ADAM17 inhibitors (AID 720648); and (iv) a fluorescence-based HTS assay for M1 muscarinic receptor agonists (AID 588814). While full dose-response data are not readily extractable, the involvement in these assays indicates that the compound is not inert and interacts with multiple pharmacologically relevant targets. In contrast, most simple in-class analogs (e.g., unsubstituted phenoxy) have not been subjected to comparable broad profiling.

High-throughput screening Bioassay Target engagement

Optimal Research and Industrial Use Scenarios for 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride Informed by Differentiation Evidence


SAR Probe in Sigma Receptor Ligand Optimization Programs

The 4-benzylpiperidine pharmacophore is a privileged scaffold for sigma-1 receptor binding. The target compound, with its 2,5-dimethylphenoxy tail, can serve as a lipophilic probe to systematically evaluate the effect of aryloxy substitution on sigma-1/sigma-2 selectivity and affinity. The elevated lipophilicity (XLogP ~5.6) relative to chloro-substituted analogs may enhance blood-brain barrier penetration, making it relevant for CNS-targeted sigma ligand discovery . Researchers should confirm binding affinity for this specific compound through in-house radioligand displacement assays, as published Ki values for the exact 2,5-dimethylphenoxy analog are not yet available in peer-reviewed literature.

Antimicrobial Lead with Favorable Beta-Adrenergic Selectivity Profile

For groups pursuing antimicrobial agents derived from the 1-(benzylpiperidino)propan-2-ol class, the target compound offers a structurally distinct substitution pattern (2,5-dimethyl) compared to the halogenated aryloxy analogs exemplified in US Patent 5,036,077 . Its class-level 1,000-10,000-fold selectivity over beta-adrenergic receptors reduces the risk of cardiovascular side effects typically associated with aryloxypropanolamines. However, users must independently determine the MIC values for their target organisms, as quantitative antimicrobial activity data for this specific substitution pattern have not been disclosed .

Multi-Target Screening Hit Follow-Up

The compound's documented activity in PubChem bioassays targeting RGS4, mu-opioid receptor, ADAM17, and M1 muscarinic receptor provides a preliminary polypharmacology fingerprint . Medicinal chemistry teams can use this compound as a starting point for multi-parameter optimization, leveraging the 2,5-dimethylphenoxy group's lipophilicity to balance potency and physicochemical properties. The free base (non-hydrochloride) form may be preferred for certain assay conditions where chloride counterion interference is a concern.

Physicochemical Comparator in Aryloxypropanolamine SAR Studies

The 2,5-dimethylphenoxy analog can serve as a high-lipophilicity reference point in systematic SAR studies comparing the impact of aryl substitution (e.g., H, Cl, Br, CH₃, CF₃) on partition coefficient, solubility, protein binding, and membrane permeability within the 1-(benzylpiperidino)propan-2-ol chemotype. Its estimated XLogP of ~5.6 positions it at the upper end of the lipophilicity range for this series, making it useful for establishing structure-property relationship boundaries.

Quote Request

Request a Quote for 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.